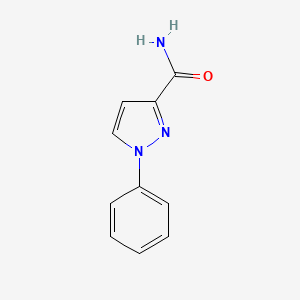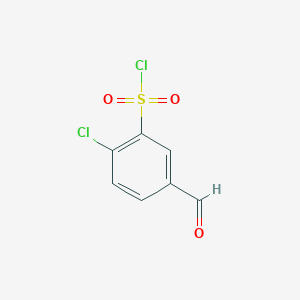
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(2,4-difluorophenyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(2,4-difluorophenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18F2N6O and its molecular weight is 384.391. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(2,4-difluorophenyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(2,4-difluorophenyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
Research on imidazo[1,2-a]pyridine-3-carboxamide derivatives, including compounds bearing different linkers, has shown significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. These compounds, with variations in the aromatic ring and linker structures, have demonstrated potential as scaffolds for developing new antimycobacterial agents. The study highlights the importance of electron-donating groups and the incorporation of piperazine moieties as linkers for enhancing antimycobacterial efficacy (Kai Lv et al., 2017).
Functionalization Reactions
Experimental and theoretical studies on the functionalization reactions involving pyridine and imidazole derivatives have been conducted to understand the chemical reactivity and potential applications of these compounds in medicinal chemistry. These studies provide insights into the synthesis and potential modifications of such molecules, which are relevant for designing novel therapeutic agents (İ. Yıldırım et al., 2005).
Heterocyclic Compound Synthesis
The synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles demonstrates the versatility of piperidine-3-carboxamides in creating diverse molecular architectures. These synthetic approaches are fundamental in drug discovery, allowing for the exploration of novel biological activities and therapeutic potentials (P. Karthikeyan et al., 2014).
Antihistaminic and Anti-inflammatory Activity
Compounds featuring imidazo[1,2-b]pyridazine and piperazine structures have been synthesized and evaluated for their antihistaminic activity and ability to inhibit eosinophil infiltration. Such studies are crucial for developing new treatments for allergic conditions and understanding the molecular basis of their efficacy (M. Gyoten et al., 2003).
Labeling and Imaging Studies
Research into mixed ligand tricarbonyl complexes, incorporating imidazole and pyridine derivatives, has implications for labeling bioactive molecules. This work is significant for the development of diagnostic and therapeutic agents, particularly in the context of nuclear medicine and molecular imaging (S. Mundwiler et al., 2004).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-1-(6-imidazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c20-14-3-4-16(15(21)10-14)23-19(28)13-2-1-8-26(11-13)17-5-6-18(25-24-17)27-9-7-22-12-27/h3-7,9-10,12-13H,1-2,8,11H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQZHCMBBAHGLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(Benzylamino)methyl]-4,6-dibromobenzenol](/img/structure/B2606336.png)


![N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine](/img/structure/B2606340.png)

![3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2606345.png)
![4-[4-(Methoxymethoxy)-2-methylphenyl]-2,7-dimethylpyrrolo[2,3-d]pyrimidine](/img/structure/B2606349.png)
